4-Bromo-2-iodophenol CAS number 207115-22-8 properties
4-Bromo-2-iodophenol CAS number 207115-22-8 properties
An In-depth Technical Guide to 4-Bromo-2-iodophenol (CAS: 207115-22-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-iodophenol is a di-halogenated phenol of significant interest in modern organic synthesis and pharmaceutical development.[1] Its unique structure, featuring both a bromine and an iodine atom on a phenol core, provides chemists with distinct reactive sites for selective functionalization.[1][2] This strategic arrangement allows for participation in a variety of cross-coupling reactions, making it an invaluable building block for constructing the complex molecular architectures found in pharmacologically active molecules and advanced materials.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications.
Physicochemical Properties
4-Bromo-2-iodophenol is a white to light yellow solid at room temperature.[4][5] It is important to note that the compound is hygroscopic and should be stored accordingly, preferably in a cool, dark place under an inert atmosphere.[4]
| Property | Value | Source(s) |
| CAS Number | 207115-22-8 | [4][6] |
| Molecular Formula | C₆H₄BrIO | [4][6] |
| Molecular Weight | 298.91 g/mol | [4] |
| Appearance | White to Light yellow to Light orange powder/crystal | [5] |
| Melting Point | 72.0 to 76.0 °C | |
| Purity | >98.0% (GC) | |
| Physical State | Solid | [4] |
| Condition to Avoid | Hygroscopic | [4] |
Spectroscopic Analysis
Detailed experimental spectra for 4-Bromo-2-iodophenol are not widely published. The following are predicted characteristics based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the hydroxyl, bromo, and iodo groups. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons bonded to the electronegative oxygen, bromine, and iodine atoms will be shifted downfield.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the O-H stretch of the phenolic group around 3200-3600 cm⁻¹. Absorptions corresponding to C-H aromatic stretching will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the 1200-1300 cm⁻¹ region. C-Br and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 298.90 g/mol . A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.
Synthesis and Purification
A common and effective strategy for the synthesis of 4-Bromo-2-iodophenol involves the regioselective halogenation of a phenol precursor.[1] A plausible route starts with the bromination of 2-iodophenol. The hydroxyl group is a strong ortho-, para-director; since the ortho-position relative to the hydroxyl group is already occupied by iodine, the incoming bromine electrophile is directed to the para-position.
Experimental Protocol: Synthesis of 4-Bromo-2-iodophenol
This protocol is based on established methods for the regioselective bromination of phenols.
Reagents and Materials:
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2-Iodophenol
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2-iodophenol (1 equivalent) in anhydrous acetonitrile.
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Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) to the solution in portions over 15-20 minutes while stirring vigorously.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding water. Extract the product with dichloromethane (3x).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, 10% aqueous Na₂S₂O₃ solution to remove any unreacted bromine, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
The crude 4-Bromo-2-iodophenol can be purified by recrystallization to obtain a high-purity crystalline solid.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
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Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Caption: Synthetic workflow for 4-Bromo-2-iodophenol.
Reactivity and Applications
The differential reactivity of the C-I and C-Br bonds is the cornerstone of 4-Bromo-2-iodophenol's utility. The C-I bond is more reactive and susceptible to cleavage in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position. The C-Br bond can then be targeted for a subsequent reaction under different conditions.[2] This stepwise derivatization enables the efficient construction of complex molecules.[2]
Key Applications:
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Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of a wide range of pharmacologically active molecules, including potential anticancer agents, antivirals, and compounds for neurological disorders.[1]
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Fine Chemical Synthesis: It is a versatile building block for preparing pharmaceutical intermediates and agrochemicals.[2]
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Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (OLEDs), and conductive polymers, where its structure allows for the creation of materials with tailored electronic and optical properties.[3]
Caption: Key cross-coupling reactions of 4-Bromo-2-iodophenol.
Biological Significance
While 4-Bromo-2-iodophenol itself is not typically the final active pharmaceutical ingredient (API), its importance lies in its role as a key structural motif or intermediate. Many naturally occurring and synthetic bromophenols exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[7] The incorporation of the 4-bromo-2-iodophenol scaffold allows medicinal chemists to explore new chemical space and develop novel therapeutic agents.[1][8]
Safety and Handling
According to GHS classifications, 4-Bromo-2-iodophenol is considered a hazardous substance.
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Hazard Statements:
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
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It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
4-Bromo-2-iodophenol (CAS: 207115-22-8) is a highly versatile and valuable building block in organic synthesis. Its unique di-halogenated structure allows for selective, stepwise functionalization, providing an efficient pathway to complex molecular targets. This has led to its widespread use in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its full potential to drive innovation in chemical and medicinal science.[1][8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. labproinc.com [labproinc.com]
- 5. cynorlaboratories.com [cynorlaboratories.com]
- 6. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bromophenols in Marine Algae and Their Bioactivities | MDPI [mdpi.com]
- 8. nbinno.com [nbinno.com]
